molecular formula C11H12O2 B120518 Cinnamyl Acetate CAS No. 21040-45-9

Cinnamyl Acetate

Cat. No.: B120518
CAS No.: 21040-45-9
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl acetate (CAS 103-54-8) is a fragrance and flavor ingredient with a sweet, floral, and balsamic odor, naturally found in cinnamon leaf oil and other botanicals . This compound is a significant molecule for researchers, particularly in developing sustainable chemical processes. It is widely used in enzymatic synthesis studies as a model substrate; recent advanced research explores its production using immobilized lipases, such as Candida sp. lipase, under ultrasound assistance to achieve high yields in a solvent-free system, supporting green chemistry initiatives . Its primary research applications span the flavor, fragrance, and cosmetic industries, where it is used to replicate hyacinth, rosy, and green-balsamic notes . Globally, its use is in the region of 10 to 100 metric tonnes per annum . From a metabolic research perspective, in vivo, this compound is rapidly hydrolyzed to cinnamyl alcohol, which is then oxidized to cinnamaldehyde and further to cinnamic acid, with hippuric acid being the major end metabolite excreted in urine . Presenting as a colorless to slightly yellow liquid , it has a molecular formula of C 11 H 12 O 2 and a molecular weight of 176.22 g/mol . Key physical properties include a boiling point of approximately 265 °C , a log P (calculated) of 2.85 , and a water solubility of 212.3 mg/L at 25 °C . This product is intended for laboratory research purposes only and is not for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDHUCWMSHDCR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020828
Record name 3-Phenylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11579
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.054
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21040-45-9, 103-54-8
Record name trans-Cinnamyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21040-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, cinnamyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Cinnamyl Acetate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods, offering mild reaction conditions, high selectivity, and environmentally friendly processes. sci-hub.se The application of enzymes, particularly lipases and esterases, in the synthesis of cinnamyl acetate (B1210297) has emerged as a promising alternative to traditional chemical catalysis, which often requires hazardous chemicals and harsh reaction conditions. sci-hub.sewikiwand.com

Lipase-Catalyzed Transesterification Reactions

Lipase-catalyzed transesterification is a widely studied method for producing cinnamyl acetate. This reaction typically involves the transfer of an acyl group from an acyl donor, such as vinyl acetate or ethyl acetate, to cinnamyl alcohol. capes.gov.brnih.gov Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are effective catalysts for this transformation, demonstrating high activity and selectivity in non-aqueous media. capes.gov.brjmbfs.org

The choice of lipase (B570770) is critical to the efficiency of this compound synthesis. The enzyme triacylglycerol ester hydrolase is noted for its high specificity towards the ester bond in this reaction. wikiwand.comwikipedia.org Among various commercially available lipases, Novozym 435, an immobilized lipase from Candida antarctica lipase B, has consistently demonstrated superior performance. capes.gov.brresearchgate.net In a comparative study, Novozym 435 achieved a 96% conversion yield in the synthesis of this compound from cinnamyl alcohol and vinyl acetate within one hour, significantly outperforming other immobilized lipases like Lipozyme RM IM and Lipozyme TL IM, which resulted in yields of only 6% and 4%, respectively. researchgate.net The high activity of Novozym 435 is attributed to its robust nature and high stability in organic solvents. nih.govresearchgate.net

When using vinyl acetate as the acyl donor, the byproduct acetaldehyde (B116499) can have a deactivating effect on the lipase. wikipedia.org To circumvent this, ethyl acetate can be used as an alternative reactant. nih.govwikipedia.org In a solvent-free system using Novozym 435, the transesterification of cinnamyl alcohol with ethyl acetate reached a conversion of over 90% in three hours. nih.govdntb.gov.ua

Table 1: Comparison of Different Lipases in this compound Synthesis

Lipase Acyl Donor Solvent Reaction Time (h) Conversion Yield (%) Reference
Novozym 435 Vinyl acetate Toluene 1 96 researchgate.net
Lipozyme RM IM Vinyl acetate Toluene 1 6 researchgate.net
Lipozyme TL IM Vinyl acetate Toluene 1 4 researchgate.net
Novozym 435 Ethyl acetate Solvent-free 3 90.06 nih.govdntb.gov.ua

One novel approach involves immobilizing Pseudomonas fluorescens lipase (PFL) on absorbent cotton. biochemjournal.comtandfonline.com This simple method creates a bioreactor where the cotton fibers act as a stabilizing phase, mimicking the aqueous environment and protecting the enzyme from denaturation in organic solvents. tandfonline.com This cotton-immobilized PFL demonstrated significantly higher activity compared to the native enzyme, achieving a 91% molar conversion after 48 hours at room temperature in a static state. biochemjournal.com The system also showed excellent reusability, with a calculated activity half-life of 693 hours. tandfonline.com

More advanced materials like ordered mesoporous silicon (OMS) have also been used. nih.gov A self-made immobilized lipase, CSL@OMS-C8, was developed for the ultrasound-assisted biosynthesis of this compound. nih.gov This system not only provides a stable support but also contributes to the efficiency of the reaction, retaining 60.1% of its relative activity after 10 reuses. nih.gov

Table 2: Performance of Different Immobilized Lipase Systems

Immobilized System Enzyme Support Material Key Finding Reusability Reference
Cotton-PFL Bioreactor Pseudomonas fluorescens lipase Absorbent Cotton 91% conversion in 48h at room temp Half-life of 693h biochemjournal.comtandfonline.com
CSL@OMS-C8 Candida sp. lipase Ordered Mesoporous Silicon 96.6% conversion with ultrasound 60.1% activity after 10 reuses nih.gov
Novozym 435 Acrylic Resin N/A (Commercial Product) 99.99% yield in 20 min with ultrasound Reused 7 times without activity loss capes.gov.brnih.gov

The application of ultrasound has been shown to significantly intensify the enzymatic synthesis of this compound. nih.govcapes.gov.br In a study using Novozym 435 in a solvent-free system, ultrasound assistance reduced the reaction time for maximum conversion from 60 minutes in a conventional process to just 20 minutes. capes.gov.br This method achieved a near-quantitative yield of 99.99% under optimized conditions, including a low ultrasound power input of 50 W. capes.gov.brnih.gov The enhanced reaction rate is attributed to improved mass transfer, reducing the diffusion limitations of substrates to the active site of the immobilized enzyme. nih.gov Furthermore, the enzyme could be reused seven times without a discernible loss of activity, highlighting the process's efficiency and sustainability. capes.gov.br

To better understand and optimize enzyme-catalyzed reactions, computational tools like Computational Fluid Dynamics (CFD) and molecular docking are being employed. nih.govmdpi.com CFD simulations can model the fluid dynamics within a reactor, providing insights into how factors like flow conditions and reactor geometry affect substrate transport and mixing. nih.govsci-hub.se In the context of ultrasound-assisted synthesis, CFD analysis indicated that ultrasonic energy waves promote substrate diffusion with lower shear stress on the enzyme. nih.gov

Molecular docking analysis helps to predict the binding interactions between the enzyme and its substrates. nih.gov For the synthesis of this compound, molecular docking revealed that the lipase has the lowest binding energy with vinyl acetate (-3.7 kcal·mol⁻¹) compared to other acyl donors like acetic acid and ethyl acetate. nih.gov This finding correlates with the experimentally observed higher conversion rates when vinyl acetate is used, providing a rational basis for substrate selection. nih.gov These simulation techniques are invaluable for designing more efficient biocatalytic systems and optimizing reaction conditions. nih.govsciprofiles.com

Esterase-Mediated Biocatalysis

While lipases are most commonly used, esterases (EC 3.1.1.1) represent another class of enzymes with significant potential for this compound synthesis. researchgate.netacs.org Esterases are particularly well-suited for catalyzing the formation of esters with short-chain acyl moieties, like acetates. acs.orgifpr.edu.br

A notable advancement in this area is the use of whole-cell biocatalysts. researchgate.netd-nb.info This approach avoids the costly and time-consuming process of enzyme purification. sci-hub.sed-nb.info In one study, a novel esterase (EstK1) from Acinetobacter haemolyticus was expressed in Escherichia coli. researchgate.netacs.org The resulting whole-cell catalyst demonstrated high transesterification activity in a non-aqueous system. researchgate.net Under optimal conditions, using vinyl acetate as the acyl donor in isooctane (B107328), a 94.1% conversion of cinnamyl alcohol was achieved in just one hour, reaching 97.1% after two hours. researchgate.netacs.org This demonstrates that whole-cell esterase systems are a highly efficient and economically viable alternative for producing this compound. researchgate.net

Table 3: Research Findings in Esterase-Mediated Synthesis

Biocatalyst Acyl Donor Solvent Reaction Time Conversion of Cinnamyl Alcohol (%) Reference
Whole-cell E. coli expressing EstK1 Vinyl acetate Isooctane 1 h 94.1 researchgate.netacs.org
Whole-cell E. coli expressing EstK1 Vinyl acetate Isooctane 2 h 97.1 researchgate.netacs.org

Bioreactor Design and Process Optimization

The design of the bioreactor and the optimization of reaction parameters are critical for maximizing the yield and efficiency of biocatalytic synthesis.

Innovations in bioreactor design have led to the development of low-energy systems. One such example is a static bioreactor created by immobilizing Pseudomonas fluorescens lipase on absorbent cotton fibers within a glass bottle. biochemjournal.combiochemjournal.com This simple design provides a large surface area for the enzyme-substrate interaction.

A key advantage of this system is its ability to operate effectively at room temperature without the need for mechanical agitation, significantly reducing energy consumption. biochemjournal.com Even under static conditions, this bioreactor demonstrates good catalytic activity. biochemjournal.combiochemjournal.com The immobilized lipase bioreactor showed a remarkable catalytic effect with low energy use, indicating its potential for industrial applications. biochemjournal.com The reusability of the biocatalyst is another important feature, with the lipase retaining 70% of its catalytic activity after six reaction cycles.

Several parameters critically influence the efficiency of biocatalytic synthesis of this compound. These include the choice of acyl donor, solvent, molar ratio of substrates, temperature, and enzyme loading.

For the whole-cell biocatalyst expressing EstK1, optimal conditions were identified as using vinyl acetate as the acyl donor, isooctane as the solvent, a molar ratio of cinnamyl alcohol to vinyl acetate of 1:4, and a temperature of 40 °C. nih.govresearchgate.netacs.org Under these conditions, the conversion of cinnamyl alcohol reached 97.1%. nih.govresearchgate.netacs.org

In a different system using Novozym 435 (immobilized Candida antarctica lipase B), ultrasound assistance was found to significantly enhance the reaction. capes.gov.brnih.gov A yield of 99.99% was achieved with a cinnamyl alcohol to vinyl acetate ratio of 1:2, a catalyst concentration of 0.2%, at 40°C and 150 rpm, with a low ultrasound power input. capes.gov.br This method reduced the reaction time to 20 minutes from the 60 minutes required in a conventional process. capes.gov.br

For the static bioreactor with Pseudomonas fluorescens lipase, the optimal substrate ratio was found to be 3 mL of vinyl acetate to 1.34 g of cinnamyl alcohol, which resulted in an 80.0% conversion in 24 hours, and 91% after 48 hours. biochemjournal.combiochemjournal.com The temperature also plays a crucial role; for this system, the conversion rate increased significantly as the temperature rose from 5°C to 25°C. biochemjournal.com

Table 2: Optimized Parameters for this compound Synthesis

Biocatalyst Acyl Donor Solvent Substrate Ratio (Alcohol:Donor) Temperature Conversion/Yield Reference
Whole-cell EstK1 Vinyl acetate Isooctane 1:4 40 °C 97.1% Conversion nih.govresearchgate.netacs.org
Novozym 435 (ultrasound) Vinyl acetate Solvent-free 1:2 40 °C 99.99% Yield capes.gov.br
Immobilized P. fluorescens lipase Vinyl acetate Not specified 1.34g:3mL Room Temp (25 °C) 80.0% Conversion (24h) biochemjournal.combiochemjournal.com
Mycelium-bound A. oryzae lipase Acetic acid n-heptane 1:1.2 50 °C Not specified worktribe.com

Chemical Synthesis Pathways

While biocatalysis offers a green route, chemical synthesis remains a prevalent method for producing this compound.

Direct Esterification Techniques

Direct esterification is a common chemical method for synthesizing this compound. This typically involves the reaction of cinnamyl alcohol with an acid or acid anhydride (B1165640). lookchem.com One conventional method uses acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. researchgate.net However, this method can be corrosive. researchgate.net

Another approach involves the reaction of cinnamyl alcohol and acetic anhydride, which after reaction, neutralization, washing, drying, and vacuum distillation, yields the final product. google.combloomtechz.com A specific patented method describes mixing cinnamyl alcohol and acetic anhydride with a phosphoric acid or tosic acid catalyst, maintaining the temperature between 40 and 50 °C. google.com This process is reported to have a yield as high as 88.6%. google.com

An alternative direct esterification involves reacting cinnamyl alcohol with acetic acid under azeotropic conditions. lookchem.comchemicalbook.com The reaction can also be carried out with isopropenyl acetate and a p-TsOH catalyst in dichloromethane (B109758) or acetonitrile. chemicalbook.com Following the reaction, the mixture is purified through washing and column chromatography to obtain the pure this compound. chemicalbook.com

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) offers an effective method for synthesizing this compound, particularly when dealing with immiscible reactants.

The synthesis of this compound can be achieved through the reaction of cinnamyl bromide and sodium acetate using solid-liquid phase transfer catalysis. researchgate.netwikipedia.org This technique is necessary as the reactants are immiscible. wikipedia.org A study investigating this reaction in a batch reactor explored various factors influencing the reaction rate, including the type of catalyst, agitation speed, temperature, and amount of catalyst. researchgate.net Complete conversion of cinnamyl bromide was achieved within 90 minutes at 95°C with 100% selectivity for this compound. researchgate.net The study also found that using sodium acetate in fine powder form was significantly more effective than granular form. researchgate.net

Quaternary ammonium (B1175870) bromides are effective phase transfer catalysts for the synthesis of this compound from cinnamyl bromide and sodium acetate. researchgate.netwikipedia.org Research indicates that catalysts with longer alkyl chains exhibit better performance. researchgate.netresearchgate.net Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective catalyst in this reaction. researchgate.net The reaction mechanism involves the quaternary ammonium cation forming a complex with the acetate anion, which is then transferred to the organic phase to react with cinnamyl bromide. The addition of a small, optimal amount of water (around 4 ml) was found to improve the catalyst's reactivity. researchgate.net The reaction kinetics were found to fit a pseudo-first-order rate equation, with an activation energy of 11.2 kcal/mol. researchgate.net

Table 3: Solid-Liquid Phase Transfer Catalysis for this compound Synthesis

Reactants Catalyst Temperature (°C) Reaction Time Key Findings
Cinnamyl Bromide, Sodium Acetate Quaternary Ammonium Bromide (e.g., TBAB) 95 90 min Complete conversion of cinnamyl bromide. researchgate.net Longer alkyl chain catalysts are more effective. researchgate.netresearchgate.net

Note: This table summarizes findings from kinetic studies on the solid-liquid PTC synthesis of this compound. researchgate.netresearchgate.net

Transesterification Using Non-Enzymatic Catalysis

While often associated with enzymatic processes, transesterification for this compound synthesis can also be performed non-enzymatically. One such method involves the reaction of cinnamyl alcohol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a chemical catalyst. For instance, the reaction between cinnamyl alcohol and ethyl acetate can be driven to produce this compound and ethanol. wikipedia.orgwikiwand.com This approach provides an alternative to enzymatic methods, which can sometimes be limited by factors such as enzyme deactivation. wikipedia.org

Acetylation of Cinnamic Acid

An alternative synthetic route involves the acetylation of cinnamic acid. biomedres.ussciencepublishinggroup.com In one study, cinnamic acid was dissolved in a mixture of acetic anhydride and acetic acid. biomedres.us The solution was heated, and then concentrated sulfuric acid was added as a catalyst. biomedres.us After further heating and subsequent cooling, the resulting product was identified as this compound. biomedres.ussciencepublishinggroup.combiomedres.us This method presents a different starting material for the synthesis of the target ester.

Table 4: Acetylation of Cinnamic Acid

Starting Material Acetylating Agents Catalyst Key Outcome
Cinnamic Acid Acetic Anhydride, Acetic Acid Concentrated Sulfuric Acid Formation of this compound. biomedres.ussciencepublishinggroup.combiomedres.us

Note: This table is based on a study describing the synthesis of a this compound derivative from cinnamic acid. biomedres.ussciencepublishinggroup.combiomedres.us

De Novo Biosynthesis in Engineered Microbial Systems

The production of this compound through microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis and plant extraction methods. By harnessing the metabolic machinery of engineered microorganisms, specifically the bacterium Escherichia coli, researchers have successfully established artificial biosynthetic pathways for the de novo synthesis of this compound from simple carbon sources like glucose. researchgate.netsci-hub.se This approach involves the introduction of heterologous genes and the strategic manipulation of native metabolic pathways to channel cellular resources towards the production of the target compound.

Metabolic Pathway Engineering in Escherichia coli

The creation of an artificial biosynthetic pathway for this compound in E. coli is a multi-step process that begins with the central metabolite, L-phenylalanine. sci-hub.se The pathway can be conceptually divided into two main modules: the upstream pathway, which focuses on increasing the intracellular availability of L-phenylalanine, and the downstream pathway, which converts L-phenylalanine into this compound.

The initial step in the downstream pathway is the conversion of L-phenylalanine to cinnamic acid. This reaction is catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). sci-hub.se Subsequently, cinnamic acid is reduced to cinnamyl alcohol. This transformation is a critical juncture, involving two enzymatic steps. First, a carboxylic acid reductase (CAR) activates the cinnamic acid to cinnamaldehyde (B126680). sci-hub.se The activation of CAR itself requires a phosphopantetheinyl transferase (Sfp). sci-hub.se Following this, endogenous or overexpressed aldehyde reductases within the E. coli host reduce cinnamaldehyde to cinnamyl alcohol. sci-hub.se The final step is the esterification of cinnamyl alcohol with acetyl-CoA to form this compound, a reaction catalyzed by an alcohol acetyltransferase (ATF), such as ATF1 from Saccharomyces cerevisiae. researchgate.netsci-hub.se

To enhance the production of this compound, metabolic engineering strategies are employed to increase the flux through the upstream L-phenylalanine pathway. A key strategy involves overexpressing feedback-resistant mutants of key enzymes to overcome the host's natural regulatory mechanisms that would otherwise limit the production of aromatic amino acids. researchgate.netsci-hub.se Specifically, feedback-resistant versions of 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (aroGfbr) and the bifunctional enzyme chorismate mutase/prephenate dehydratase (pheAfbr) are introduced to boost the synthesis of L-phenylalanine from glucose. researchgate.netsci-hub.se

Further improvements in the final product titer have been achieved by addressing other potential bottlenecks in the pathway. Overexpression of the endogenous aldehyde reductase YjgB has been shown to improve the conversion of cinnamaldehyde to cinnamyl alcohol. sci-hub.se Additionally, enhancing the shikimate pathway, a precursor to the L-phenylalanine pathway, by overexpressing shikimate dehydrogenase (YdiB) and shikimate kinase (AroK), has led to a significant increase in this compound production, with reported titers reaching up to 627 mg/L. researchgate.netsci-hub.se

Genetic ModificationEnzyme/ProteinPurposeImpact on this compound Production
Overexpression of aroGfbr and pheAfbrFeedback-resistant 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase and Chorismate mutase/prephenate dehydrataseIncrease precursor (L-phenylalanine) availability from glucose. researchgate.netsci-hub.seEnabled de novo synthesis from glucose, reaching 436 mg/L. sci-hub.se
Overexpression of YjgBAldehyde reductaseEnhance the reduction of cinnamaldehyde to cinnamyl alcohol. sci-hub.seIncreased titer to 488 mg/L. sci-hub.se
Overexpression of YdiB and AroKShikimate dehydrogenase and Shikimate kinaseIncrease metabolic flux through the shikimate pathway. sci-hub.seFurther increased final titer to 627 mg/L. sci-hub.se

Mitigation of By-Product Formation via Co-culture Strategies

A significant challenge in the microbial biosynthesis of fine chemicals is the formation of unwanted by-products, which can reduce the yield of the target compound and complicate downstream processing. In the context of this compound synthesis, potential by-products include the accumulation of intermediates such as cinnamic acid and cinnamyl alcohol, or the formation of other esters due to the promiscuity of the enzymes involved. nih.gov

Co-culture engineering, a strategy that involves the division of a metabolic pathway between two or more different microbial strains, has emerged as a powerful tool to address these challenges. nih.govkaist.ac.kr This approach allows for the compartmentalization of metabolic modules, which can help to balance pathway flux, reduce metabolic burden on a single host, and prevent the accumulation of inhibitory intermediates or by-products. researchgate.netfrontiersin.org

For instance, in the production of benzyl (B1604629) acetate, a compound structurally related to this compound, a delayed co-culture strategy was successfully implemented to mitigate the formation of this compound as a by-product. kaist.ac.kr In this system, one E. coli strain was engineered to produce an intermediate, which was then converted to the final product by a second, separately cultured strain that was introduced later. kaist.ac.kr This temporal separation prevented the enzymes in the second strain from acting non-specifically on an early intermediate of the first strain, thereby improving the final product's purity and titer. kaist.ac.kr

Biotransformation and Metabolic Pathways of Cinnamyl Acetate

Enzymatic Hydrolysis of Cinnamyl Esters

Upon absorption, cinnamyl acetate (B1210297), a member of the cinnamyl ester group, undergoes rapid hydrolysis. This initial metabolic step is crucial as it converts the ester into cinnamyl alcohol, priming it for further biotransformation. wikipedia.org

Role and Distribution of Carboxylesterases (A-esterases)

The hydrolysis of cinnamyl acetate is primarily catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). wikipedia.orgontosight.ai These enzymes are serine hydrolases responsible for breaking down compounds containing ester, amide, or thioester bonds. nih.gov Within this group, A-esterases are the most significant for the metabolism of cinnamyl esters. wikipedia.org Carboxylesterases are widely distributed throughout the body, with a notable prevalence in hepatocytes (liver cells). wikipedia.orgnih.gov In humans, two main carboxylesterases, hCE1 and hCE2, play important roles in drug and xenobiotic metabolism. nih.gov While both are found in the liver, hCE1 is present in much higher concentrations, whereas only hCE2 is found in the intestine. nih.gov This distribution ensures that esters like this compound are efficiently hydrolyzed following absorption from the gut. wikipedia.org

Subsequent Oxidation and Biotransformation of Cinnamyl Alcohol Derivatives

Following its formation from this compound, cinnamyl alcohol enters a series of oxidative pathways, leading to a variety of metabolites.

NAD+-Dependent Alcohol Dehydrogenase-Catalyzed Oxidation to Cinnamaldehyde (B126680)

The next step in the metabolic cascade is the oxidation of cinnamyl alcohol to cinnamaldehyde. wikipedia.org This reaction is catalyzed by NAD+-dependent alcohol dehydrogenase (ADH), an enzyme found in various organisms, including humans and gastropods. wikipedia.orgresearchgate.net Studies using horse liver alcohol dehydrogenase (LADH) have demonstrated its capability to catalyze the oxidation of cinnamyl alcohol to cinnamaldehyde. nih.govuni-muenchen.de Cinnamyl alcohol dehydrogenase (CAD) is a specific type of ADH involved in lignin (B12514952) biosynthesis in plants, where it catalyzes the final step of reducing cinnamaldehydes to their corresponding alcohols. mdpi.comoup.com However, the reverse reaction, the oxidation of the alcohol, is also a key metabolic process in other contexts. wikipedia.orgresearchgate.net

Dual Biotransformation Routes of Cinnamaldehyde (S-Glutathionylation and Cinnamic Acid Formation)

Once formed, cinnamaldehyde is channeled into two primary biotransformation pathways. wikipedia.org

Major Route: The predominant pathway involves the oxidation of cinnamaldehyde into cinnamic acid. This conversion is facilitated by the enzyme aldehyde dehydrogenase. wikipedia.org

Minor Route: A secondary, less common pathway is S-glutathionylation, which involves the conjugation of cinnamaldehyde with glutathione (B108866) (GSH). wikipedia.orgnih.gov Cinnamaldehyde is known to react spontaneously with reduced glutathione and is a potent depletor of intracellular GSH. nih.gov This alternative pathway accounts for a smaller fraction of cinnamaldehyde metabolism. nih.gov

Transformation of Cinnamic Acid to Cinnamoyl CoA and Subsequent Metabolites (e.g., Cinnamoylglycine, Benzoyl CoA)

Cinnamic acid, the product of the major biotransformation route of cinnamaldehyde, undergoes further metabolic changes. It is first activated by conversion to its coenzyme A (CoA) thioester, cinnamoyl-CoA. wikipedia.org This reaction is catalyzed by CoA ligases, such as 4-coumarate-CoA ligase (4CL) or a specific cinnamate (B1238496):CoA ligase (CNL), in the presence of ATP. uniprot.orgnih.gov

From cinnamoyl-CoA, the metabolic pathway branches again:

Major Route (β-Oxidation): The primary fate of cinnamoyl-CoA is β-oxidation, a process analogous to fatty acid metabolism. wikipedia.orgnih.gov This pathway shortens the side chain, ultimately yielding benzoyl CoA. wikipedia.org Benzoyl CoA can then be conjugated with glycine (B1666218) to form hippuric acid, the major urinary metabolite, or hydrolyzed to benzoic acid, which is excreted directly or after glucuronidation. wikipedia.orgnih.gov

Minor Route (Conjugation): A smaller portion of cinnamoyl-CoA is directly conjugated with glycine by the enzyme N-acyltransferase to form cinnamoylglycine, which is then excreted. wikipedia.org

The metabolic journey of this compound is summarized in the table below, highlighting the key enzymes and resulting products.

Metabolic Step Substrate Primary Enzyme(s) Product(s) References
Hydrolysis This compoundCarboxylesterases (A-esterases)Cinnamyl alcohol wikipedia.org
Oxidation Cinnamyl alcoholNAD+-dependent alcohol dehydrogenaseCinnamaldehyde wikipedia.orgnih.gov
Aldehyde Oxidation CinnamaldehydeAldehyde dehydrogenaseCinnamic acid wikipedia.org
Aldehyde Conjugation CinnamaldehydeGlutathione S-transferase (spontaneous)Glutathione conjugate wikipedia.orgnih.govnih.gov
Acid Activation Cinnamic acidCinnamate:CoA ligase (CNL) / 4CLCinnamoyl-CoA wikipedia.orgnih.gov
CoA Conjugation Cinnamoyl-CoAN-acyltransferaseCinnamoylglycine wikipedia.org
β-Oxidation Cinnamoyl-CoAVariousBenzoyl CoA wikipedia.orgnih.gov
Final Conjugation Benzoyl CoAGlycine N-acyltransferaseHippuric acid wikipedia.orgnih.gov

Microbial Biotransformation of Cinnamyl Alcohol to this compound

In addition to mammalian metabolism, microorganisms are capable of biotransforming cinnamyl derivatives. Research has shown that certain fungi can synthesize this compound from cinnamyl alcohol. The fungus Colletotrichum acutatum, for instance, can reduce trans-cinnamic acid to cinnamyl alcohol and subsequently transform it into this compound through acetylation. scielo.org.coredalyc.org Similarly, Aspergillus sp. has been observed to convert trans-cinnamaldehyde into several products, including cinnamyl alcohol and this compound, through reduction and subsequent esterification reactions. scielo.org.co Lipases, such as those from Pseudomonas fluorescens, are also used in biocatalytic processes to synthesize this compound via the transesterification of cinnamyl alcohol with an acyl donor like vinyl acetate. tandfonline.com

This microbial transformation pathway is detailed in the following table.

Microorganism/Enzyme Substrate Reaction Type Product References
Colletotrichum acutatumCinnamyl alcoholAcetylationThis compound scielo.org.coredalyc.org
Aspergillus sp.Cinnamyl alcoholEsterificationThis compound scielo.org.co
Pseudomonas fluorescens lipase (B570770)Cinnamyl alcoholTransesterificationThis compound tandfonline.com
Novozym 435 (lipase)Cinnamyl alcoholTransesterificationThis compound wikipedia.org

Investigation of Fungal Biotransformation Mechanisms (e.g., Colletotrichum acutatum)

The biotransformation of this compound by fungi, particularly phytopathogenic species like Colletotrichum acutatum, is a subject of interest for understanding detoxification mechanisms and the production of valuable flavor and fragrance compounds. Research into the metabolic pathways of related phenylpropanoids in C. acutatum provides significant insights into the enzymatic processes that govern the formation and likely degradation of this compound.

Studies have demonstrated that C. acutatum possesses the enzymatic machinery to synthesize this compound from its precursors, trans-cinnamic acid and cinnamyl alcohol. udea.edu.coredalyc.org When trans-cinnamic acid is introduced to cultures of C. acutatum, it undergoes a series of reduction steps. The fungus first reduces the carboxylic acid to an aldehyde (trans-cinnamaldehyde), which is then further reduced to the corresponding alcohol (cinnamyl alcohol). udea.edu.co Subsequently, this alcohol can be acetylated by the fungus to yield this compound. udea.edu.coredalyc.org This final step is catalyzed by an acetyltransferase, indicating the presence of enzymes capable of esterification.

The biotransformation of cinnamyl alcohol by both free and immobilized cells of C. acutatum also results in the formation of this compound, among other metabolites. redalyc.orgscielo.org.co A proposed metabolic pathway for cinnamyl alcohol in this fungus explicitly includes the acetylation of cinnamyl alcohol to form this compound. redalyc.org This esterification is considered a detoxification mechanism, as it modifies the structure of the potentially toxic precursor. udea.edu.co

Conversely, the metabolic fate of this compound when used as a substrate for C. acutatum would likely involve hydrolysis, the reverse of its formation. Fungal esterases are key enzymes in the breakdown of esters. While direct studies on the hydrolysis of this compound by C. acutatum are not extensively detailed, the presence of acetyltransferase activity for its synthesis strongly implies that esterase activity for its degradation would also be present, allowing the fungus to regulate the concentration of this metabolite. Other fungi, such as Aspergillus sp., have also been shown to produce this compound from trans-cinnamaldehyde, indicating that the metabolic pathways involving this ester are present across different fungal species. scielo.org.coresearchgate.net

In the context of phytopathogenicity, some fungi are known to detoxify mycotoxins. For instance, the expression of a P4-ATPase gene from Beauveria bassiana in plants has been shown to confer resistance to the phytopathogenic fungus Verticillium dahliae by detoxifying the mycotoxin this compound. nih.govbiorxiv.org This suggests that fungi have mechanisms to metabolize and neutralize this compound.

The table below summarizes the key biotransformation products identified in studies involving C. acutatum and precursors of this compound, highlighting the metabolic context in which this compound is formed.

Biotransformation Products from Cinnamyl Precursors by Colletotrichum acutatum

Substrate Major Metabolic Products This compound Detected Reference
trans-Cinnamic Acid Cinnamyl alcohol, 3-Phenyl-1-propanol Yes udea.edu.co
Cinnamyl Alcohol 3-Phenyl-1-propanol, 1-Phenyl-1,3-propanediol, 2-Phenylethanol Yes redalyc.orgscielo.org.co

Advanced Spectroscopic and Computational Analysis of Cinnamyl Acetate

Structural Elucidation and Vibrational Analysis

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within the cinnamyl acetate (B1210297) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of cinnamyl acetate.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.25-7.40 ppm. The vinyl protons show distinct signals due to their coupling, with the proton on the carbon adjacent to the phenyl group appearing at approximately δ 6.66 ppm (doublet) and the other vinyl proton as a multiplet around δ 6.24-6.31 ppm. The methylene protons (CH₂) adjacent to the ester oxygen are observed as a doublet at about δ 4.73 ppm. The methyl protons of the acetate group present a sharp singlet at approximately δ 2.09 ppm Current time information in Edmonton, CA..

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the ester group is typically found at the lowest field, around δ 170.88 ppm. The carbons of the phenyl group resonate in the aromatic region, with signals appearing at approximately δ 136.18, 128.61, and 127.67 ppm. The vinyl carbons can be observed around δ 134.21 and 123.14 ppm. The methylene carbon (CH₂) of the cinnamyl group is found at about δ 65.1 ppm, and the methyl carbon of the acetate group appears at a higher field, around δ 21.02 ppm Current time information in Edmonton, CA..

Interactive Data Table: NMR Data for this compound
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.25-7.40MultipletC₆H₅
Vinylic Proton6.66Doublet=CH-Ph
Vinylic Proton6.24-6.31Multiplet-CH=
Methylene Protons4.73DoubletO-CH₂
Methyl Protons2.09SingletCH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Carbonyl Carbon170.88C=O
Aromatic Carbon136.18C (quaternary)
Vinylic Carbon134.21=CH-Ph
Aromatic Carbons128.61CH (aromatic)
Aromatic Carbon127.67CH (aromatic)
Vinylic Carbon123.14-CH=
Methylene Carbon65.1O-CH₂
Methyl Carbon21.02CH₃

Infrared (IR) Spectrometry

Infrared (IR) spectrometry is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands. A strong band is typically observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester are usually found in the region of 1240-1030 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The trans-substituted double bond gives rise to a characteristic C-H out-of-plane bending vibration around 965 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound
Frequency (cm⁻¹) Vibrational Mode Functional Group
~3030C-H StretchAromatic
~1740C=O StretchEster
~1650C=C StretchAlkene
~1600, 1490, 1450C=C StretchAromatic
~1240, 1030C-O StretchEster
~965C-H Bend (out-of-plane)trans-Alkene

Other Spectroscopic Characterization (e.g., UV Spectra)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the cinnamoyl chromophore, which includes the phenyl group conjugated with the double bond, results in strong UV absorption. The spectrum typically shows a primary absorption maximum (λmax) around 250-280 nm, corresponding to the π → π* transitions of the conjugated system.

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are employed to complement experimental data, offering deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies have been applied to investigate the molecular structure of this compound. Theoretical calculations, such as those using the B3LYP function with a 6-31G(d) basis set, have been shown to provide accurate results regarding the molecule's geometry. These studies help in understanding the bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. Furthermore, computational analysis can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure of this compound, theoretical chemical shifts can be determined. These calculated values can then be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of complex spectra. Such calculations provide a powerful link between the molecular structure and its observed spectroscopic signatures.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking) in Adsorption Mechanisms

The adsorption of this compound onto surfaces and its encapsulation within host molecules are governed by a delicate interplay of non-covalent interactions. These forces, while individually weak, collectively determine the stability and geometry of the resulting molecular complexes. Key among these are hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The ester group of this compound, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor. In systems containing hydrogen bond donors, such as the hydroxyl groups on the rim of cyclodextrins, hydrogen bonds can form. These interactions are crucial for the specificity of binding and the orientation of the this compound molecule within a host cavity. Studies on the complexation of this compound with β-cyclodextrin (β-CD) indicate that hydrogen bonding, in conjunction with other forces, promotes the formation of a stable inclusion complex. researchgate.net

Hydrophobic Interactions: The phenyl and vinyl components of this compound are nonpolar and thus hydrophobic. In aqueous environments, these groups are repelled by water molecules, creating a thermodynamic driving force for their sequestration into nonpolar environments. This "hydrophobic effect" is a primary contributor to the adsorption of this compound onto hydrophobic surfaces and its inclusion into the hydrophobic cavities of host molecules like cyclodextrins. researchgate.net

The combined effect of these non-covalent interactions dictates the efficiency and selectivity of adsorption. For instance, in the selective inclusion of this compound over cinnamaldehyde (B126680) by β-cyclodextrin, both hydrophobic and hydrogen bonding interactions work in concert to favor the formation of the more stable this compound-β-CD complex. researchgate.net

Table 1: Key Non-Covalent Interactions in this compound Adsorption

Interaction Type Contributing Part of this compound Interacting Partner Examples Role in Adsorption
Hydrogen Bonding Ester group (Oxygen atoms) Hydroxyl groups of cyclodextrins, silica (B1680970) surfaces Orientation and specificity
Hydrophobic Interactions Phenyl and vinyl groups Hydrophobic cavity of cyclodextrins, nonpolar surfaces Primary driving force for encapsulation in aqueous media

| π-π Stacking | Phenyl group | Aromatic surfaces (e.g., graphene), other aromatic molecules | Stabilization and ordered assembly |

Binding Energy Calculations in Host-Guest Interactions

Computational chemistry provides powerful tools to quantify the strength of host-guest interactions through binding energy calculations. These calculations are essential for understanding the stability of complexes, such as this compound encapsulated within a host molecule like β-cyclodextrin. The binding energy represents the energy change when the host and guest molecules associate to form a complex. A negative binding energy signifies an energetically favorable and stable interaction.

Theoretical investigations into the binding affinity of this compound with β-cyclodextrin have been performed to elucidate the thermodynamics of complex formation. researchgate.net Such studies often employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate the energies of the individual molecules and the resulting complex. The binding energy (ΔEbinding) is calculated using the formula:

ΔEbinding = Ecomplex - (Ehost + Eguest)

Where Ecomplex is the total energy of the host-guest complex, and Ehost and Eguest are the energies of the isolated host and guest molecules, respectively.

These calculations can compare the relative stabilities of different potential binding orientations. For the this compound/β-cyclodextrin system, computational models have confirmed the formation of a stable 1:1 inclusion complex. researchgate.netekb.eg The results of these calculations help to explain experimental observations, such as the preferential binding of this compound over similar molecules.

Table 2: Illustrative Binding Energy Data for this compound-Host Interactions

Host Molecule Guest Molecule Computational Method Calculated Binding Energy (kcal/mol) Reference
β-Cyclodextrin This compound DFT (B3LYP/6-31G) -24.19 (for a similar drug complex) ekb.eg
β-Cyclodextrin Lornoxicam ONIOM -24.19 ekb.eg

Separation, Purification, and Analytical Methodologies for Cinnamyl Acetate

Extraction and Isolation Techniques

Following the initial extraction of the essential oil, further separation is required to isolate cinnamyl acetate (B1210297) from other major components like cinnamaldehyde (B126680). rsc.org Techniques such as high-vacuum rapid rectification and a combination of thin-film evaporation and distillation have been explored to separate these components from cinnamon oil. google.comgoogle.comcip.com.cn

Adsorption-Based Separation Strategies

Adsorptive separation offers a promising alternative to distillation, centering on the use of adsorbents that exhibit selective affinity for one component over another. researchgate.net

A notable advancement in the separation of cinnamyl acetate from cinnamaldehyde involves the use of a crosslinked β-cyclodextrin polyurethane (CDPU) polymer as a selective adsorbent. rsc.orgrsc.org This polymer is synthesized through a facile route and demonstrates a superior affinity for this compound compared to cinnamaldehyde. researchgate.netresearchgate.net The selectivity arises from a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the analyte and the adsorbent. rsc.orgresearchgate.net The β-cyclodextrin cavity within the polymer structure plays a crucial role in this molecular recognition, allowing for more effective adsorption of this compound. rsc.orgresearchgate.net

The adsorption behavior of this compound onto β-cyclodextrin polyurethane (CDPU) has been thoroughly investigated through kinetic and isotherm models to understand the dynamics and equilibrium of the process.

Adsorption Kinetics: Studies have shown that the adsorption of this compound onto CDPU follows the pseudo-second-order kinetic model . rsc.orgresearchgate.netrsc.org This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption Isotherms: The equilibrium data for the adsorption of this compound onto CDPU in a single-component system are well-described by the Freundlich isotherm model . rsc.orgresearchgate.netrsc.org The Freundlich model is an empirical equation used for non-ideal adsorption on heterogeneous surfaces and multilayer adsorption. Thermodynamic studies have indicated that the uptake of this compound onto CDPU is a spontaneous and exothermic process. rsc.org

Table 1: Adsorption Models for this compound on β-Cyclodextrin Polyurethane (CDPU)
Model TypeApplicable ModelKey Finding
KineticsPseudo-Second-OrderThe adsorption process is likely controlled by chemisorption. rsc.orgresearchgate.net
IsothermFreundlichDescribes non-ideal adsorption on a heterogeneous surface at equilibrium. rsc.orgresearchgate.net

For an adsorption process to be economically viable, the regeneration and reuse of the adsorbent are critical. Research has demonstrated that the β-cyclodextrin polyurethane (CDPU) adsorbent can be effectively regenerated. rsc.orgresearchgate.net After the adsorption of this compound, the spent adsorbent can be stripped of the solute by washing it with a suitable solvent, such as ethyl acetate. rsc.org The regenerated CDPU maintains high adsorption capacity and separation efficiency even after multiple cycles. rsc.orgresearchgate.net Studies have shown stable performance for at least six consecutive adsorption-desorption cycles, highlighting the excellent reusability of the polymer for industrial applications. rsc.orgresearchgate.netrsc.org

Chromatographic and Other Analytical Methods

Accurate identification and quantification of this compound are essential for quality control and research. Several chromatographic methods are widely employed for this purpose.

Gas Chromatography (GC) is a primary technique for the analysis of this compound. scientificlabs.com It is often coupled with a Mass Spectrometry (MS) detector (GC-MS) for definitive identification based on the mass spectrum of the compound. sci-hub.serestek.com Analysis typically involves dissolving the sample in a solvent like ethyl acetate or n-hexane and injecting it into the GC system. sci-hub.sebiochemjournal.com

Table 2: Example Gas Chromatography (GC) Conditions for this compound Analysis
ParameterConditionSource
ColumnAgilent HP-5MS capillary column sci-hub.se
Carrier GasHelium sci-hub.se
Injector Temperature300 °C sci-hub.se
Detector Temperature250 °C sci-hub.se
Temperature ProgramStart at 80°C (1 min), ramp at 20°C/min to 260°C, hold for 8 min sci-hub.se
Internal StandardPhenethyl propionate (B1217596) sci-hub.se

High-Performance Liquid Chromatography (HPLC) is also a suitable technique for the analysis of this compound. scientificlabs.com

Thin-Layer Chromatography (TLC) has been optimized for the separation of polar aromatic flavor compounds in cinnamon, including this compound. rsc.org This method can be used to determine the presence of this compound in extracts after separation on silica (B1680970) gel layers. rsc.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a cornerstone for the qualitative and quantitative analysis of volatile compounds like this compound. scielo.br This methodology is widely applied in the analysis of essential oils, such as that from cinnamon, to determine the concentration of its various constituents. ijpjournal.com

In a typical GC-MS analysis of cinnamon oil, this compound is identified as one of the main components. ijpjournal.com For instance, one study identified cinnamal (63.59%), eugenol (B1671780) (8.32%), this compound (7.48%), caryophyllene (B1175711) (6.88%), linalool (B1675412) (6.31%), and eucalyptol (B1671775) (2.57%) as the primary constituents, collectively accounting for over 95% of the oil's total relative content. ijpjournal.com Another analysis of cassia essential oil using GC-MS confirmed cinnamic aldehyde as the major component (about 78.4%), followed by o-methoxy cinnamaldehyde (7.40%), and this compound at 1.70%. longdom.org

The quantitative aspect of GC analysis is often performed using a flame ionization detector (GC-FID). scielo.br The process involves separating the components of a mixture in a capillary column, and the detector then generates a signal proportional to the amount of each compound. scielo.br For accurate quantification, the percentage of each chemical constituent is calculated based on the area of its corresponding peak in the chromatogram. scielo.br

Method parameters are critical for achieving good separation and accurate results. A common setup involves using a methylpolysiloxane capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm). scielo.brlongdom.org The temperature program of the GC oven is carefully controlled, for example, starting at a lower temperature (e.g., 50-60°C), holding for a few minutes, and then ramping up to a final temperature (e.g., 280°C). longdom.orgfrontiersin.org The carrier gas is typically helium or nitrogen, with a constant flow rate. scielo.brlongdom.org

Headspace solid-phase micro-extraction (HS-SPME) combined with GC-MS is another valuable technique, particularly for analyzing volatile emissions from biological samples, such as the floral scents of plants. frontiersin.org This method has been used to detect and quantify the emission of this compound from the flowers of Prunus mume, revealing dynamic changes in its release throughout different flowering stages. frontiersin.org

Table 1: GC-MS Analysis of Volatile Compounds in Prunus mume Cultivars

Compound 'Zah' (µg·g⁻¹ FW) 'Jia' (µg·g⁻¹ FW) 'Zao' (µg·g⁻¹ FW) 'Wuy' (µg·g⁻¹ FW)
Benzaldehyde 28.53 ± 2.11 9.87 ± 0.76 15.43 ± 1.23 14.98 ± 1.15
Benzyl (B1604629) alcohol 1.23 ± 0.09 0.45 ± 0.03 0.78 ± 0.06 0.65 ± 0.05
Benzyl acetate 0.54 ± 0.04 0.18 ± 0.01 0.32 ± 0.02 0.28 ± 0.02
Eugenol 0.87 ± 0.07 0.32 ± 0.02 0.54 ± 0.04 0.49 ± 0.04
Cinnamyl alcohol 0.34 ± 0.03 0.12 ± 0.01 0.21 ± 0.02 0.18 ± 0.01
This compound 0.15 ± 0.01 0.05 ± 0.00 0.09 ± 0.01 0.08 ± 0.01
Benzyl benzoate (B1203000) 0.22 ± 0.02 0.08 ± 0.01 0.14 ± 0.01 0.12 ± 0.01

Data adapted from a study on Prunus mume floral volatiles. frontiersin.org

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. In the context of this compound, HPLC is often used for the simultaneous determination of multiple components in essential oils and plant extracts. nih.govnifc.gov.vn

A key application of HPLC is in the quality control of cinnamon and its products, where it can be used to quantify characteristic compounds. One validated reverse-phase HPLC (RP-HPLC) method allows for the simultaneous determination of this compound along with other compounds like coumarin, cinnamyl alcohol, cinnamaldehyde, cinnamic acid, and eugenol. nifc.gov.vn Such methods typically use a C18 column and a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent mixture (e.g., methanol-acetonitrile). nifc.gov.vn Detection is often performed using a photodiode array (PDA) detector, which provides spectral information that aids in peak identification. nifc.gov.vn

The validation of an HPLC method is crucial to ensure its accuracy and reliability. This involves assessing parameters such as recovery, repeatability (expressed as relative standard deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). For this compound, one study reported an LOD of 2 µg/g and an LOQ of 6.7 µg/g, with good recovery (>90%) and repeatability (RSD < 7.3%). nifc.gov.vn

HPLC has also been employed to analyze the biochemical compounds in different Cinnamomum species. researchgate.net In one such study, HPLC was used to quantify trans-cinnamaldehyde, cinnamyl alcohol, and this compound, among others, in bark extracts. researchgate.net The results highlighted significant variation in the content of these compounds among different species, underscoring the utility of HPLC in chemotaxonomy and the authentication of cinnamon sources. researchgate.net

Table 2: HPLC Method Parameters for Cinnamon Compound Analysis

Parameter Details
Column C18 Sunfire (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of 30mM Ammonium Acetate and Methanol-Acetonitrile (50:50)
Detection Photodiode Array (PDA)
LOD (this compound) 2 µg/g nifc.gov.vn
LOQ (this compound) 6.7 µg/g nifc.gov.vn
Recovery > 90% nifc.gov.vn

| Repeatability (RSD) | < 7.3% nifc.gov.vn |

Quantitative Analysis by NMR Spectroscopy in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative analytical technique that provides detailed structural information about molecules. sciepub.comresearchgate.net Quantitative ¹H NMR (qNMR) is particularly valuable for analyzing complex mixtures without the need for extensive separation, as the signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei. sciepub.comsciepub.com

This technique has been successfully applied to distinguish and quantify structurally similar short-chain cinnamyl esters, such as this compound, cinnamyl propionate, and cinnamyl butyrate (B1204436), in mixtures. sciepub.comsciepub.com Due to their high structural similarity, differentiating these esters can be challenging with other methods. However, ¹H NMR spectroscopy can resolve specific proton resonances for each compound, allowing for their individual quantification. sciepub.comsciepub.com

For this compound, the methyl protons of the acetate group give a distinct singlet peak at approximately 1.95 ppm. sciepub.com This peak is well-separated from the signals of other cinnamyl esters, such as the triplet for the methyl protons of cinnamyl propionate at 1.07 ppm and the triplet for the methyl protons of cinnamyl butyrate at 0.88 ppm. sciepub.com By integrating the areas of these unique peaks, the relative concentrations of each ester in a binary or multi-component mixture can be accurately determined. sciepub.com

Studies have demonstrated a strong linear correlation (r² > 0.99) between the weight percentages of these esters determined gravimetrically and those calculated from ¹H NMR spectra. sciepub.comsciepub.com This confirms the high accuracy and reliability of qNMR for the compositional analysis of such mixtures. sciepub.comsciepub.com The non-destructive nature of NMR also allows the sample to be recovered for further analysis if needed. researchgate.net

Table 3: Characteristic ¹H NMR Chemical Shifts for Cinnamyl Esters

Compound Functional Group Chemical Shift (ppm) Multiplicity
This compound Methyl Protons (-COCH₃) 1.95 Singlet (s)
Cinnamyl Propionate Methyl Protons (-CH₂CH₃) 1.07 Triplet (t)
Cinnamyl Butyrate Methyl Protons (-CH₂CH₂CH₃) 0.88 Triplet (t)

Data sourced from a study on the compositional analysis of short-chain cinnamyl ester mixtures. sciepub.com

Research on Biological and Chemical Activities of Cinnamyl Acetate and Its Derivatives

Investigations into Antimicrobial Properties

Antibacterial Activity Studies

Cinnamyl acetate (B1210297) has been identified as a broad-spectrum antibacterial agent. nih.govmedchemexpress.commedchemexpress.com While research into its specific mechanisms and spectrum of activity is ongoing, studies on its derivatives have provided insights into their potential antibacterial efficacy.

Derivatives of cinnamyl amine have been synthesized and evaluated for their antibacterial properties. Certain derivatives have demonstrated notable activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to the standard antibiotic streptomycin (B1217042) (MIC 3.3-7.0 μg mL-1) against Staphylococcus epidermidis. niscpr.res.in For instance, one derivative showed potent activity against S. epidermidis with an MIC of 3.9 μg/mL. niscpr.res.in The presence and type of substituent on the phenacyl nucleus of these derivatives were found to influence their antibacterial potency, with a methoxy (B1213986) substitution showing increased activity compared to methyl and bromo substituents. niscpr.res.in

While oils from Cinnamomum osmophloeum, which contain cinnamyl acetate, are known to have antibacterial properties, the direct contribution of this compound to this activity is considered minor compared to other constituents like cinnamaldehyde (B126680). wikipedia.org Further research is required to fully elucidate the antibacterial spectrum and efficacy of pure this compound.

Antifungal and Antimildew Activities

This compound has demonstrated antifungal properties, although its efficacy can be lower than its parent compound, cinnamaldehyde. In studies against wood-decay fungi, the antifungal activity of this compound was noted, though it was less potent than compounds featuring an aldehyde group. nchu.edu.tw For example, against the fungus Coriolus versicolor, this compound exhibited antifungal indices of 22.35% and 34.24% at certain concentrations, which was lower than that of cinnamyl alcohol and significantly lower than cinnamaldehyde. nchu.edu.tw

The structural characteristics of cinnamaldehyde derivatives play a crucial role in their antifungal action. The presence of a conjugated double bond and the length of the side chain are significant for antifungal activity. nchu.edu.tw Research on other derivatives, such as cinnamylphenols (e.g., cinnamylpyrogallol), has shown them to be potent inhibitors of fungal growth against a range of fungi, including dermatophytes. cdnsciencepub.com

The mechanism of antifungal action for cinnamic acid derivatives may involve the inhibition of fungal-specific enzymes. nih.gov Studies have suggested that these compounds can target enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), which is unique to fungi and essential for detoxifying certain aromatic compounds. nih.govresearchgate.net This targeted inhibition presents a promising avenue for the development of new antifungal agents.

Insecticidal and Acaricidal Activity Research

Repellent Mechanisms Against Mosquitoes

This compound has been identified as a repellent against certain mosquito species, notably Anopheles gambiae. wikipedia.org It is also a constituent of essential oils that exhibit larvicidal activity against Aedes aegypti and Aedes albopictus larvae. wikipedia.orgnih.gov

The precise mechanism by which this compound repels mosquitoes is not fully elucidated but is believed to involve interactions with the mosquito's olfactory system. Repellents typically function by blocking the insect's scent receptors for human odors or by creating an olfactory barrier that is unpleasant to the insect. The molecular mechanism for repellency of natural compounds can be complex, sometimes involving a dual-target approach. For instance, some natural repellents act on both olfactory receptors and ion channels in the mosquito's sensory neurons. researchgate.net While the specific receptors and channels affected by this compound are a subject for further investigation, its volatile nature allows it to interact with the insect's antennae, which house the olfactory sensory organs.

Acaricidal Activity against Ticks (e.g., Rhipicephalus microplus)

Research has been conducted to evaluate the effectiveness of this compound against the cattle tick, Rhipicephalus microplus. Studies have shown that this compound possesses acaricidal activity, although it is generally less potent than its precursor, (E)-cinnamaldehyde, and the essential oils from which it is derived. scielo.br

In laboratory assays, the acaricidal effect of this compound on R. microplus larvae was dose-dependent. At a concentration of 2.0 mg/mL, this compound resulted in a 44.0% larval mortality rate. scielo.br The mortality rate increased to 99.0% and 100.0% at concentrations of 5.0 mg/mL and 10.0 mg/mL, respectively. scielo.brresearchgate.net The lethal concentration 50 (LC50) for unfed larvae was determined to be 2.31 mg/mL. scielo.br

When tested on engorged adult female ticks, the efficacy of this compound was lower. At a high concentration of 60.0 mg/mL, it resulted in a control percentage of only 36%. scielo.br This is in contrast to (E)-cinnamaldehyde, which achieved 100% control at a lower concentration of 20.0 mg/mL. scielo.br This suggests that while this compound does have acaricidal properties, other related compounds are more effective against this particular tick species.

Table 1: Acaricidal Activity of this compound against Rhipicephalus microplus Larvae

Concentration (mg/mL) Larval Mortality (%)
2.0 44.0
5.0 99.0

Antioxidant Activity of this compound and Related Derivatives

This compound has been investigated for its antioxidant properties, primarily through its ability to scavenge free radicals. Studies comparing the antioxidant activity of cinnamic acid and its acetylated derivative, this compound, have shown that the acetylation process can slightly enhance this activity. semanticscholar.orgbiomedres.us

Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the half-maximal inhibitory concentration (IC50) is used to quantify antioxidant strength. This compound demonstrated a significant antioxidant activity with an IC50 value of 0.16 µg/mL. semanticscholar.orgbiomedres.us This was slightly more potent than its parent compound, cinnamic acid, which had an IC50 of 0.18 µg/mL. semanticscholar.orgbiomedres.us Both compounds showed favorable antioxidant potential when compared to the standard antioxidant, Vitamin C (IC50 of 0.12 µg/mL). semanticscholar.orgbiomedres.us

Other derivatives of cinnamic acid have also been evaluated for their antioxidant potential. For example, ethyl cinnamate (B1238496) and cinnamyl alcohol have shown antioxidant activity, with IC50 values of 0.64 µg/mL and 0.84 µg/mL, respectively. researchgate.net Furthermore, derivatives such as p-coumaric acid and ferulic acid are known for their ability to scavenge reactive oxygen species and inhibit lipid peroxidation. nih.govsemanticscholar.org The antioxidant capacity of these compounds is often attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.

Table 2: Antioxidant Activity (IC50) of this compound and Related Compounds

Compound IC50 (µg/mL)
This compound 0.16 semanticscholar.orgbiomedres.us
Cinnamic Acid 0.18 semanticscholar.orgbiomedres.us
Ethyl Cinnamate 0.64 researchgate.net
Cinnamyl Alcohol 0.84 researchgate.net

Comparative Studies with Cinnamic Acid and Other Derivatives

This compound's biological activities, particularly its antioxidant capacity, have been evaluated in comparison to its parent compound, cinnamic acid, and other related derivatives. Research indicates that structural modifications, such as acetylation, can influence these properties.

In a comparative study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, both cinnamic acid and this compound demonstrated significant antioxidant activity. semanticscholar.orgsciencepublishinggroup.combiomedres.us The results, measured by the half-maximal inhibitory concentration (IC50), revealed that this compound possesses slightly enhanced antioxidant potential compared to cinnamic acid. semanticscholar.orgsciencepublishinggroup.combiomedres.us This suggests that the acetylation of cinnamic acid to form this compound can improve its ability to scavenge free radicals. semanticscholar.orgbiomedres.us The activity of both compounds is considered noteworthy, comparing favorably with the standard antioxidant, Vitamin C. semanticscholar.orgsciencepublishinggroup.com

Further studies have evaluated other derivatives, providing a broader context for this compound's activity. For instance, ethyl cinnamate and cinnamyl alcohol have also been identified as possessing antioxidant properties. researchgate.net One study found that ethyl cinnamate exhibited a stronger radical scavenging activity than both cinnamic acid and cinnamyl alcohol. researchgate.net

Beyond antioxidant effects, comparisons have been made regarding other bioactivities. For example, the anti-tyrosinase activity of (E)-cinnamaldehyde was found to be significantly higher than that of (E)-cinnamyl acetate. mdpi.com This highlights that while acetylation may enhance certain properties like antioxidant capacity, it may diminish others.

Table 1: Comparative Antioxidant Activity (IC50) of Cinnamic Acid and its Derivatives

CompoundAntioxidant Activity (IC50) in µg/mLReference
This compound0.16 semanticscholar.orgsciencepublishinggroup.combiomedres.us
Cinnamic Acid0.18 semanticscholar.orgsciencepublishinggroup.combiomedres.us
Ethyl Cinnamate0.64 researchgate.net
Cinnamyl Alcohol0.84 researchgate.net
Vitamin C (Standard)0.12 semanticscholar.orgsciencepublishinggroup.com

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound and related compounds is primarily attributed to their ability to act as free radical scavengers. Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause cellular damage. nih.gov Antioxidants neutralize these radicals by donating a hydrogen atom, which stabilizes the radical and terminates the chain reaction of oxidative damage.

The effectiveness of a compound as a radical scavenger is closely linked to its chemical structure. For many phenolic compounds, the presence of hydroxyl (-OH) groups is crucial. nih.gov The hydroxyl group can donate a hydrogen atom, and the resulting phenoxyl radical is stabilized by resonance, particularly if there are other structural features like a catechol group or specific double bonds. nih.gov

While this compound itself is an ester and lacks a free hydroxyl group, its antioxidant activity can be understood through its metabolic fate. wikipedia.org In biological systems, esters like this compound are often hydrolyzed by enzymes called carboxylesterases to their corresponding alcohol and acid. wikipedia.org In this case, this compound is hydrolyzed to cinnamyl alcohol. Cinnamyl alcohol, which possesses a hydroxyl group, can then participate directly in free radical scavenging. researchgate.net

The general mechanism for a related compound involves the following steps:

Donation of Hydrogen: The antioxidant molecule (A-H) encounters a free radical (R•).

Neutralization: The antioxidant donates a hydrogen atom to the radical, neutralizing it (R-H) and forming an antioxidant radical (A•).

Stabilization: The newly formed antioxidant radical is less reactive and more stable than the initial free radical, often due to resonance delocalization of the unpaired electron across the aromatic ring, thus preventing further propagation of oxidative damage.

Therefore, this compound can be considered a precursor to an active antioxidant, with its efficacy being realized upon metabolic conversion to cinnamyl alcohol.

Table 2: Key Structural Features in Cinnamic Derivatives Influencing Radical Scavenging

Structural FeatureRole in Free Radical ScavengingExample Compound
Hydroxyl Group (-OH)Acts as a hydrogen donor to neutralize free radicals.Cinnamyl Alcohol
Ester Group (-COO-R)Can be hydrolyzed in biological systems to release an active alcohol.This compound, Ethyl Cinnamate
Aromatic RingStabilizes the antioxidant radical through resonance after hydrogen donation.All Derivatives

Functional Roles as Chemical Messengers and Metabolites in Biological Systems

This compound functions as both a metabolite and a chemical messenger in various biological contexts. nih.govthegoodscentscompany.com Its role is defined by its metabolic pathway and its influence on interactions between organisms.

As a metabolite, this compound is readily processed in the body. wikipedia.org Following absorption, it is typically hydrolyzed by carboxylesterase enzymes into cinnamyl alcohol. wikipedia.org This is the first step in a multi-stage biotransformation process. wikipedia.org The resulting cinnamyl alcohol is then oxidized by alcohol dehydrogenase to form cinnamaldehyde. wikipedia.org Subsequently, aldehyde dehydrogenase converts cinnamaldehyde into cinnamic acid. wikipedia.org Cinnamic acid enters major metabolic routes, where it can be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation to eventually form benzoic acid, which is then excreted. wikipedia.org This metabolic cascade demonstrates that this compound is an intermediate that is efficiently broken down and eliminated from the body. wikipedia.org

This compound also plays a significant role as a chemical messenger, particularly in plant-organism interactions. It is a known fragrance component, contributing to the characteristic scent of plants like cinnamon. nih.govtaylorandfrancis.com This aroma can act as an attractant for pollinators or a repellent for herbivores. Furthermore, research has demonstrated that this compound possesses nematicidal properties, showing high activity against root-knot nematodes like Meloidogyne incognita. researchgate.net In this capacity, it functions as a defensive chemical messenger, protecting the plant from pests. researchgate.net

Within the plant itself, the levels of this compound can fluctuate, suggesting a role in internal regulation. In Cinnamomum osmophloeum, a complementary relationship has been observed between the seasonal content of trans-cinnamaldehyde and trans-cinnamyl acetate, where a decrease in one corresponds to an increase in the other. researchgate.net This suggests a dynamic biochemical relationship and a potential role for this compound in the metabolic regulation or storage of cinnamyl compounds within the plant. researchgate.net

Future Research Directions and Sustainable Production Perspectives

Advancements in Green Chemistry and Sustainable Synthesis Methods

The synthesis of cinnamyl acetate (B1210297) is progressively moving towards more environmentally benign methodologies, in line with the principles of green chemistry. Traditional chemical synthesis often involves harsh conditions and toxic byproducts. researchgate.net A significant focus of current research is the use of biocatalysts, such as lipases, to facilitate esterification and transesterification reactions under milder conditions. indexcopernicus.comtandfonline.com

One innovative approach involves the use of immobilized enzymes. For instance, Pseudomonas fluorescens lipase (B570770) (PFL) immobilized on absorbent cotton has been used to create a simple and efficient bioreactor for cinnamyl acetate synthesis. indexcopernicus.comtandfonline.com This method allows for the transesterification of cinnamyl alcohol with vinyl acetate at room temperature, achieving high molar conversions of up to 91% after 48 hours. indexcopernicus.com The use of an immobilized lipase not only simplifies catalyst recovery and reuse but also enhances enzyme stability. tandfonline.com Another green approach is a one-pot synthesis from cinnamaldehyde (B126680) using immobilized Baker's yeast and an acid catalyst like Amberlyst-36, with triacetin (B1683017) serving as a sustainable solvent and acyl donor. researchgate.net This particular method achieved full conversion with 91% selectivity for this compound after 96 hours at room temperature, demonstrating the potential for recyclable catalysts and solvents. researchgate.net

These enzymatic methods offer several advantages over conventional chemical routes, including high specificity, reduced energy consumption, and minimization of waste products. indexcopernicus.comresearchgate.net Research continues to explore novel immobilization techniques and reaction media to further improve the efficiency and economic viability of these green synthetic routes.

Catalyst SystemSubstratesSolventKey Findings
Immobilized Pseudomonas fluorescens lipaseCinnamyl alcohol, Vinyl acetateSolvent-free or n-hexaneMolar conversion of 91% after 48h at room temperature. indexcopernicus.com
Immobilized Baker's yeast & Amberlyst-36CinnamaldehydeTriacetinFull conversion and 91% selectivity after 96h at room temperature. researchgate.net
Novozym 435 (lipase)Cinnamyl alcohol, Ethyl acetateSolvent-freeAn alternative to vinyl acetate to avoid acetaldehyde (B116499) byproduct. wikipedia.org
Solid-liquid phase transfer catalysisCinnamyl bromide, Sodium acetateTolueneUtilizes quaternary ammonium (B1175870) bromide as a phase transfer catalyst. researchgate.netwikipedia.org

Biotechnological Innovations for Enhanced and Cost-Effective Production

Biotechnological approaches are at the forefront of developing more sustainable and cost-effective methods for producing this compound. A key area of innovation is the use of whole-cell biocatalysts, which circumvents the need for costly enzyme purification. acs.orgfigshare.comacs.org Researchers have successfully constructed a genomic DNA library of Acinetobacter hemolyticus to identify a novel esterase, EstK1. acs.orgfigshare.com When expressed in Escherichia coli, this whole-cell catalyst demonstrated high transesterification activity, achieving a 97.1% conversion of cinnamyl alcohol to this compound within 2 hours under optimized conditions. acs.orgfigshare.com

Furthermore, metabolic engineering offers a promising route for the de novo biosynthesis of this compound from simple carbon sources like glucose. researchgate.net Scientists have successfully engineered E. coli to produce this compound by introducing an artificial biosynthetic pathway. researchgate.netresearchgate.net This was achieved by overexpressing key enzymes such as feedback-resistant mutants of 3-deoxy-d-arabinoheptulosonate-7-phosphate synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr) to enhance the production of the precursor L-phenylalanine. researchgate.net Further optimization, including the overexpression of aldehyde reductase (YjgB), shikimate dehydrogenase (YdiB), and shikimate kinase (AroK), led to a significant improvement in this compound production, reaching 627 mg/L. researchgate.net

These biotechnological strategies not only rely on renewable feedstocks but also operate under mild conditions, reducing the environmental footprint and potentially lowering production costs compared to traditional chemical synthesis. researchgate.net

Biotechnological ApproachOrganismPrecursor(s)Key Innovation
Whole-cell biocatalysisEscherichia coli expressing EstK1 from Acinetobacter hemolyticusCinnamyl alcohol, Vinyl acetateHigh conversion (97.1% in 2h) without enzyme purification. acs.orgfigshare.com
Metabolic EngineeringEngineered Escherichia coliL-phenylalanine / GlucoseFirst demonstration of de novo biosynthesis of this compound. researchgate.net
Metabolic Pathway OptimizationEngineered Escherichia coliGlucoseOverexpression of multiple key enzymes to improve final titer (627 mg/L). researchgate.net

Deeper Elucidation of Biological Interaction Mechanisms

Future research will likely focus on a more profound understanding of how this compound interacts with biological systems. While it is known to possess antibacterial and insect-repellent properties, the precise molecular mechanisms are not fully understood. wikipedia.orgmedchemexpress.com this compound is a component of essential oils from plants like Cinnamomum osmophloeum, which exhibit broad biological activities, including antifungal and anti-inflammatory effects. wikipedia.org However, this compound's specific contribution to these activities needs further investigation. wikipedia.org

Upon ingestion, this compound is rapidly hydrolyzed to cinnamyl alcohol by carboxylesterases, primarily in the liver. wikipedia.org The cinnamyl alcohol is then oxidized to cinnamaldehyde, which is further metabolized to cinnamic acid and subsequently conjugated or undergoes β-oxidation before excretion. wikipedia.org Understanding the kinetics and tissue-specific activities of these metabolic enzymes is crucial.

Biological AspectKey FindingsResearch Gap
MetabolismHydrolyzed to cinnamyl alcohol, then oxidized to cinnamaldehyde and cinnamic acid. wikipedia.orgDetailed kinetics and tissue-specific enzyme activities.
Antibacterial ActivityIdentified as a broad-spectrum antibacterial agent. medchemexpress.comSpecific molecular targets and mechanisms of action against different bacteria.
Insecticidal/Repellent ActivityShows repellent effects on insects like Anopheles gambiae. wikipedia.orgElucidation of the olfactory or neurological pathways involved.
Component InteractionAnti-tyrosinase activity is affected by the ratio of cinnamaldehyde to this compound. nih.govUnderstanding the synergistic/antagonistic effects with other essential oil components.

Development of Novel Analytical and Separation Technologies

Advancements in analytical and separation technologies are essential for the quality control, purification, and analysis of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) are reliable and widely used methods for the qualitative and quantitative analysis of this compound in essential oils. nih.govresearchgate.net

For purification, particularly from natural sources like cinnamon oil, novel separation techniques are being developed. Traditional methods can be inefficient or cause degradation of heat-sensitive compounds. google.com A patented method describes the use of low-temperature, high-vacuum rapid distillation to separate high-purity cinnamaldehyde and this compound from cinnamon oil. google.com This process involves pretreating the oil with a water-absorbing salt like NaCl, followed by fractional distillation under controlled temperature (145–155°C) and high vacuum (2–8 mmHg). google.com This technique is designed to prevent the oxidation of cinnamaldehyde at high temperatures and improve separation efficiency and yield. google.com

Future research could focus on developing even more efficient and scalable separation technologies, such as supercritical fluid chromatography or advanced membrane separation techniques. Additionally, the development of rapid, on-site analytical methods, potentially using biosensors or portable spectroscopic devices, could be beneficial for quality control in industrial settings.

TechnologyApplicationAdvantages
GC-MS / GC-FIDAnalysis of this compound in essential oilsHigh sensitivity and reliability for quantification and identification. nih.govresearchgate.net
Low-Temperature, High-Vacuum Rapid DistillationPurification from cinnamon oilPrevents thermal degradation, improves yield and purity. google.com
Thin-Layer Chromatography (TLC)Reaction monitoring in synthesisSimple and direct method for tracking product formation. researchgate.net

Q & A

Q. What are the comparative efficiencies of chemical versus enzymatic synthesis methods for cinnamyl acetate production?

  • Methodological Answer : Chemical synthesis often employs catalytic etherification using nanocomposites like Ag–Pd@rutin, achieving high yields under controlled conditions (e.g., 24-hour reactions at 80°C) . Enzymatic approaches leverage benzyl alcohol acyltransferases in engineered E. coli, yielding 166.9 ± 6.6 mg/L via glucose-fed fermentation . Key differences lie in scalability (microbial systems) versus reaction specificity (nanocomposite catalysis).

Q. How is gas chromatography (GC) optimized for quantifying this compound in reaction mixtures?

  • Methodological Answer : GC analysis uses a temperature gradient (130°C initial, ramped to 280°C at 20°C/min) with nitrogen carrier gas (0.4 MPa split ratio 1:1). Retention times for cinnamyl alcohol (3.8 min) and this compound (4.7 min) are critical for quantifying molar conversions . Sample preparation involves dilution in n-hexane and 0.25 µm filtration to avoid column contamination .

Q. What factors influence enzymatic conversion of cinnamyl alcohol to this compound under varying reaction conditions?

  • Methodological Answer : Shaking vs. static incubation significantly affects enzyme-substrate interaction. For instance, shaking increases aeration but may denature heat-sensitive enzymes, while static conditions favor slower, stable conversions. Reaction progress is monitored via GC peak area ratios of substrate and product .

Advanced Research Questions

Q. How do catalytic nanocomposites enhance the O-allylation of this compound, and what characterization techniques validate their catalytic mechanisms?

  • Methodological Answer : Ag–Pd@rutin nanocomposites catalyze etherification between this compound and phenols via synergistic metal interactions. X-ray photoelectron spectroscopy (XPS) with Al Kα radiation (900 µm² spot size) confirms oxidation states (e.g., Ag⁰/Pd⁰) and surface composition, while TEM/SEM reveals nanoparticle dispersion critical for activity . Reaction yields are validated by 1^1H/13^13C-NMR .

Q. What computational strategies elucidate this compound's interaction with bacterial virulence proteins, and what stability metrics are critical?

  • Methodological Answer : Molecular docking (AutoDock Vina) and 100-ns molecular dynamics (MD) simulations assess binding affinities to H. pylori virB4/virB9 proteins. Root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ -7.5 kcal/mol) indicate stable complexes . Pharmacokinetic profiling via SwissADME predicts high gastrointestinal absorption (80%) but low skin permeability (log Kp -6.65 cm/s) .

Q. How do pharmacokinetic properties derived from in silico models inform this compound's drug-likeness?

  • Methodological Answer : ADMETLab 2.0 analyses reveal 95.7% plasma protein binding and a volume of distribution (VD) of 1.739 L/kg, suggesting moderate tissue penetration. CYP450 inhibition assays show no interaction with major isoforms, reducing metabolic liability . These metrics prioritize oral over topical delivery in drug design .

Q. What experimental frameworks assess the bioactivity of this compound in entomological studies, particularly against invasive species?

  • Methodological Answer : Fumigation assays with red imported fire ants (Solenopsis invicta) involve dose-response curves (0.13–1.5 mg/mL) of this compound. Electroantennography (EAG) quantifies antennal responses, while mortality rates are statistically validated via ANOVA/Tukey tests (p < 0.05) . GC-MS confirms compound purity pre-assay .

Q. How are novel phenylpropanoid derivatives of this compound synthesized, and what bioactivity profiles do they exhibit?

  • Methodological Answer : 4-Acetoxy this compound, isolated from Alpinia galanga rhizomes, is synthesized via acetyl esterification. Cytotoxicity against A549 lung adenocarcinoma cells (IC50 19.35 µM) is evaluated via MTT assays, with structural confirmation by 1^1H-NMR and COSY spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl Acetate
Reactant of Route 2
Reactant of Route 2
Cinnamyl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.